molecular formula C19H14O2 B12562954 12-Methylchrysene-1,2-diol CAS No. 192703-65-4

12-Methylchrysene-1,2-diol

Cat. No.: B12562954
CAS No.: 192703-65-4
M. Wt: 274.3 g/mol
InChI Key: ZDASRMCAZWLQPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

12-Methylchrysene-1,2-diol is a high-purity chemical standard provided for research purposes. This compound is a dihydrodiol metabolite of the polycyclic aromatic hydrocarbon (PAH) 12-methylchrysene. Like other methylchrysenes, it is studied as a critical intermediate in the metabolic activation pathway of alkyl-substituted PAHs. Research on analogous compounds, such as 5-methylchrysene-1,2-diol, shows that dihydrodiols can be further metabolized by cytochrome P450 enzymes to form diol-epoxides, which are the ultimate carcinogenic species capable of binding to DNA and forming adducts . The presence and position of the methyl group on the chrysene backbone are critical factors influencing the compound's biological activity, dictating the stability and reactivity of the resulting diol-epoxides and their subsequent mutagenic and tumor-initiating potential . This reagent is essential for toxicological studies aiming to understand the metabolic activation of methylated PAHs, their DNA binding profiles, and their structure-activity relationships. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

192703-65-4

Molecular Formula

C19H14O2

Molecular Weight

274.3 g/mol

IUPAC Name

12-methylchrysene-1,2-diol

InChI

InChI=1S/C19H14O2/c1-11-10-16-13-5-3-2-4-12(13)6-7-14(16)15-8-9-17(20)19(21)18(11)15/h2-10,20-21H,1H3

InChI Key

ZDASRMCAZWLQPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC3=CC=CC=C32)C4=C1C(=C(C=C4)O)O

Origin of Product

United States

Chemical Synthesis and Derivatization Methodologies for Research Applications

Enantiospecific and Stereoselective Synthesis of 12-Methylchrysene-1,2-diol and its Isomers

The creation of specific stereoisomers of this compound is paramount for biological evaluation, as the stereochemistry of the diol and subsequent epoxide groups dramatically influences carcinogenic activity. Methodologies focus on controlling the stereochemical outcome of the dihydroxylation of the 1,2-double bond of 12-methylchrysene.

A common and effective strategy for introducing a trans-1,2-diol functionality into an alkene is a two-step process involving epoxidation followed by hydrolysis. bath.ac.uklibretexts.org This method can be applied to the synthesis of this compound from the parent polycyclic aromatic hydrocarbon (PAH), 12-methylchrysene.

The initial step is the epoxidation of the 1,2-double bond of 12-methylchrysene. This is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). libretexts.orgresearchgate.net The reaction proceeds via the concerted transfer of an oxygen atom to the double bond, forming an epoxide (oxacyclopropane) ring. libretexts.org

The second step is the ring-opening of the resulting 12-methylchrysene-1,2-epoxide. This hydrolysis can be catalyzed by either acid or base. Acid-catalyzed hydrolysis proceeds via a protonated epoxide intermediate, leading to a nucleophilic attack by water. This process typically results in anti-dihydroxylation, yielding the trans-1,2-diol. bath.ac.uklibretexts.org

Table 1: Representative Two-Step Diol Synthesis via Epoxidation-Hydrolysis

Step Reagents & Conditions Product Key Feature
1. Epoxidation Alkene (12-Methylchrysene) + m-CPBA in an inert solvent (e.g., CH₂Cl₂) 12-Methylchrysene-1,2-epoxide Formation of an epoxide ring across the 1,2-double bond.

This table presents a generalized methodology based on standard organic synthesis principles for converting alkenes to trans-diols.

To produce enantiomerically pure diols, asymmetric synthesis techniques are employed. These methods introduce chirality during the reaction sequence to favor the formation of one enantiomer over the other.

One powerful approach is the use of catalytic asymmetric epoxidation. The Shi epoxidation, for example, utilizes a fructose-derived chiral ketone as a catalyst in conjunction with an oxidant like Oxone (potassium peroxymonosulfate) to achieve highly enantioselective epoxidation of alkenes. This strategy has been successfully applied to synthesize the enantiomerically pure precursor for (-)-(1R,2R)-1,2-dihydrochrysene-1,2-diol. unit.nounit.noresearchgate.net A similar approach can be envisioned for 12-methylchrysene, where the chiral catalyst directs the epoxidation to one face of the 1,2-double bond, leading to an enantiomerically enriched epoxide that can then be hydrolyzed to the corresponding chiral diol. researchgate.net

Another strategy involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.com A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a subsequent reaction. wikipedia.org While specific examples for 12-methylchrysene are not detailed in the literature, the principle involves attaching a chiral group to the PAH backbone, performing the dihydroxylation, and then removing the auxiliary. For instance, chiral oxazolidinones have been widely used in asymmetric aldol (B89426) and alkylation reactions to create specific stereocenters. researchgate.net

Table 2: Asymmetric Synthesis Approaches for Chiral Diols

Strategy Description Example Reagent/Catalyst Expected Outcome for 12-Methylchrysene
Catalytic Asymmetric Epoxidation Use of a chiral catalyst to selectively form one enantiomer of the epoxide. Shi Catalyst (fructose-derived ketone) + Oxone Enantiomerically enriched (+)- or (-)-12-Methylchrysene-1,2-epoxide.

This table outlines general strategies in asymmetric synthesis that are applicable to the target molecule, drawing from established methodologies.

Isotopically labeled compounds are invaluable tools for metabolism and DNA-binding studies.

Deuterated Analogs: Deuterium (B1214612) can be incorporated into the 12-methylchrysene structure to trace metabolic pathways and to serve as internal standards in mass spectrometry analysis. Synthesis can be achieved by using deuterated reagents during the construction of the chrysene (B1668918) ring system. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed in heavy water (D₂O) to selectively install a deuterium atom at a specific position. nih.gov Alternatively, existing aromatic protons can be exchanged for deuterium under acidic conditions using a deuterated acid. scispace.com

Radiolabeled Analogs: Radiolabeling, often with isotopes like tritium (B154650) (³H) or iodine-125 (B85253) (¹²⁵I), allows for highly sensitive detection in biological systems. A common method for radioiodination involves the synthesis of a non-radioactive precursor, such as a trialkylstannane (e.g., trimethylstannyl) derivative of 12-methylchrysene. This precursor can then undergo an electrophilic substitution reaction with a source of radioactive iodine, such as [¹²⁵I]NaI in the presence of an oxidizing agent like Chloramine-T, to yield the radiolabeled product. nih.gov

Synthesis of Putative Reactive Metabolites of this compound

The carcinogenicity of many PAHs is linked to their metabolic activation to reactive intermediates, primarily diol epoxides. The synthesis of these metabolites is essential for direct biological testing.

The ultimate carcinogenic metabolites of many chrysenes are bay-region diol epoxides. documentsdelivered.com For this compound, the corresponding reactive metabolite would be this compound-3,4-epoxide. The synthesis of these compounds from the precursor diol allows for the study of their direct interaction with biological macromolecules like DNA.

The synthesis generates two diastereomers: the syn- and anti-isomers, where the epoxide oxygen is on the same side or the opposite side of the benzylic hydroxyl group, respectively.

anti-Diol Epoxide: The synthesis of the anti-isomer is often achieved by treating the diol with a peroxy acid, such as m-CPBA. The bulky diol groups direct the epoxidation to the opposite face of the molecule, leading predominantly to the anti-isomer. oup.com

syn-Diol Epoxide: The syn-isomer is typically synthesized using a reagent like N-bromoacetamide in the presence of a base. This proceeds through a bromohydrin intermediate, followed by intramolecular ring closure to form the epoxide, resulting in the syn configuration. oup.com

A detailed synthesis for the analogous syn- and anti-6-methylchrysene-1,2-diol-3,4-epoxides has been reported, providing a direct template for the synthesis of the 12-methyl derivatives. oup.comoup.com

Further metabolism of diol epoxides can lead to the formation of tetraols and triol-epoxides.

Tetraols: Tetraols, such as 12-methylchrysene-1,2,3,4-tetraol, are the hydrolysis products of diol epoxides. They are often used as stable markers of diol epoxide formation in vivo. Synthetically, they can be prepared by the acid-catalyzed hydrolysis of the corresponding synthetic syn- or anti-diol epoxide.

Triol-Epoxides: These compounds can arise from the further epoxidation of a diol epoxide. Their synthesis is complex and involves the selective epoxidation of a triol precursor, which itself may be derived from the partial hydrolysis of a diol epoxide.

The preparation of these molecules is guided by the established metabolic pathways of PAHs and relies on the stepwise application of oxidation and hydrolysis reactions. documentsdelivered.com

ortho-Quinone Formation and Related Derivatives

The formation of ortho-quinones from polycyclic aromatic hydrocarbon (PAH) dihydrodiols is a critical transformation, both in the context of metabolic activation and for the synthesis of novel derivatives for research applications. The oxidation of vicinal trans-dihydrodiols, such as this compound, yields highly reactive ortho-quinones that are electrophilic in nature. These intermediates can subsequently react with various nucleophiles to form a range of derivatives. While specific experimental data for the ortho-quinone of this compound is limited in the available literature, its formation and reactivity can be inferred from established methodologies for analogous PAH dihydrodiols, particularly those of chrysene and its other methylated isomers.

The enzymatic oxidation of PAH trans-dihydrodiols is a well-documented pathway. Dihydrodiol dehydrogenase, an enzyme found in the liver cytosol of rats, catalyzes the NADP-dependent oxidation of these dihydrodiols. This enzymatic reaction initially produces catechols, which are unstable and undergo rapid autoxidation to form the corresponding ortho-quinones. This process is a recognized route for the metabolism of proximate carcinogens.

For laboratory synthesis, chemical oxidation provides a more direct route. A variety of oxidizing agents can be employed for the conversion of PAH diols to ortho-quinones. One effective reagent for the oxidation of polycyclic aromatic phenols to ortho-quinones is o-iodoxybenzoic acid (IBX). This reagent is known for its mild reaction conditions and regioselective oxidation, favoring the formation of ortho-quinones. The general scheme for the formation of 12-Methylchrysene-1,2-dione from its corresponding diol is presented below.

Reaction Scheme for the Formation of 12-Methylchrysene-1,2-dione

The resulting ortho-quinone, 12-Methylchrysene-1,2-dione, is a highly reactive electrophile. This reactivity is characteristic of ortho-quinones derived from PAHs and drives their subsequent derivatization. They readily undergo Michael-type addition reactions with a variety of nucleophiles. Cellular nucleophiles such as cysteine and glutathione (B108866) have been shown to react rapidly with PAH ortho-quinones to form water-soluble thioether adducts. This reactivity can be exploited in a laboratory setting to synthesize a range of derivatives.

For instance, the reaction of a PAH ortho-quinone with a thiol, such as 2-mercaptoethanol (B42355), results in the formation of a stable thioether adduct. This type of reaction is useful for "trapping" the highly reactive ortho-quinone and facilitating its characterization. The table below summarizes the expected products from the reaction of 12-Methylchrysene-1,2-dione with various nucleophiles, based on the known reactivity of similar PAH ortho-quinones.

NucleophileDerivative ProductReaction Type
2-MercaptoethanolThioether adductMichael Addition
CysteineCysteine conjugateMichael Addition
GlutathioneGlutathione conjugateMichael Addition
AnilineAmino-adductMichael Addition

Detailed Research Findings on Analogous Compounds

Studies on benzo[g]chrysene-11,12-dihydrodiol have shown that its oxidation, catalyzed by aldo-keto reductases, leads to the formation of the corresponding o-quinone. This reactive intermediate can be trapped with 2-mercaptoethanol to form a thioether conjugate, which can be identified using techniques like liquid chromatography-mass spectrometry (LC/MS). This provides strong evidence for the formation and high reactivity of ortho-quinones in this class of compounds. The irreversible inactivation of enzymes by some PAH ortho-quinones, such as naphthalene-1,2-dione, further underscores their electrophilic and reactive nature.

The synthesis of various methylchrysene derivatives, including fluoro and methoxy (B1213986) substituted compounds, has been achieved through methods like photocyclization of alkene precursors. These synthetic routes provide access to a range of precursors for studying the formation and reactivity of their corresponding dihydrodiols and ortho-quinones. While the primary focus of these studies was often on understanding the metabolic activation and mutagenicity of these compounds, the synthetic methodologies are directly applicable to the production of research chemicals.

Metabolic Activation and Biotransformation Pathways of 12 Methylchrysene 1,2 Diol

Phase I Metabolism: Oxidative Transformations

Phase I metabolism of methylchrysenes is initiated by the cytochrome P450 (CYP) superfamily of enzymes. mdpi.com These enzymes catalyze the oxidation of the parent chrysene (B1668918) ring, a crucial first step in the metabolic activation pathway.

The initial oxidation of the methylchrysene molecule is mediated by various CYP isozymes, which exhibit tissue-specific expression and different catalytic efficiencies. This enzymatic action results in the formation of an epoxide, which is then hydrated to a dihydrodiol.

Members of the CYP1 family are paramount in the metabolic activation of PAHs. nih.gov

CYP1A1 and CYP1A2: Research has identified CYP1A1 and CYP1A2 as active catalysts in the formation of the proximate carcinogenic 1,2-diols from methylchrysenes. psu.edunih.gov Their roles are tissue-specific; CYP1A1 plays a major role in the metabolic activation of these compounds in the human lung, while CYP1A2 is an important catalyst in the human liver. psu.edu

CYP1B1: Studies using V79MZ cells engineered to express human CYP1B1 show that this enzyme effectively activates 5-methylchrysene (B135471). nih.gov Both CYP1A1 and CYP1B1 are particularly effective at metabolically activating polycyclic aromatic hydrocarbons. nih.gov The parent compound, 5-methylchrysene, is highly mutagenic when activated by either CYP1A1 or CYP1B1-expressing cell lines. nih.govresearchgate.net

CYP2C10: Along with CYP1A2, CYP2C10 has been identified as an important catalyst for the metabolic activation (ring oxidation) of 5-MeC and 6-MeC in the human liver. psu.edunih.gov

CYP3A4: The role of CYP3A4 is distinct from the enzymes that form diols. Studies with recombinant human P450s show that CYP3A4 primarily catalyzes the hydroxylation of the methyl group rather than ring oxidation. psu.edunih.gov For 5-MeC, only CYP3A4 demonstrated substantial catalytic activity for methyl hydroxylation. psu.edunih.gov

CYP IsozymePrimary Metabolic RolePrimary Tissue LocationReference
CYP1A1Ring Oxidation (Diol Formation)Lung psu.edu
CYP1A2Ring Oxidation (Diol Formation)Liver psu.edu
CYP1B1Ring Oxidation (Activation)Extrahepatic tissues nih.govnih.gov
CYP2C10Ring Oxidation (Diol Formation)Liver psu.edu
CYP3A4Methyl HydroxylationLiver psu.edunih.gov

Following the initial CYP-mediated oxidation that forms a reactive epoxide intermediate (e.g., 12-methylchrysene-1,2-oxide), the enzyme epoxide hydrolase (EH) plays a crucial catalytic role. nih.gov Epoxide hydrolases catalyze the hydration of these chemically reactive epoxides into their corresponding dihydrodiol products. nih.gov Specifically for arene oxides derived from PAHs, this enzymatic action results in the formation of trans-dihydrodiols. nih.govucalgary.ca This step is essential as it produces the 1,2-dihydrodiol, which is the direct precursor to the ultimate carcinogenic diol epoxide. nih.gov

The 1,2-dihydrodiol metabolite is not the final reactive species but rather a proximate carcinogen. nih.govnih.gov It undergoes a second round of oxidation, also catalyzed by CYP enzymes, which targets the double bond adjacent to the diol-substituted bay region. This reaction converts the dihydrodiol into a highly reactive bay-region dihydrodiol epoxide. nih.gov For instance, 5-methylchrysene-1,2-diol is metabolized further to 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene. nih.gov These diol epoxides are considered the ultimate carcinogens because their electrophilic nature allows them to readily form covalent adducts with cellular macromolecules like DNA. nih.govnih.gov

The metabolic activation of methylchrysenes is characterized by a high degree of precision in terms of both the position of oxidation (regioselectivity) and the three-dimensional structure of the products (stereoselectivity).

Regioselectivity: The metabolism of methylchrysenes preferentially occurs at the 1,2-position, leading to the formation of the 1,2-dihydrodiol. nih.govnih.gov This regioselectivity is significant because the 1,2-diol is the precursor to a bay-region diol epoxide, which is a structural feature strongly associated with high carcinogenic potential. nih.gov For example, in mouse skin, the major metabolite of 6-methylchrysene (B138361) was identified as trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol). nih.gov

Stereoselectivity: The enzymatic processes exhibit strong stereoselectivity. Studies on the metabolism of 5-MeC and 6-MeC in vitro (rat and mouse liver) and in vivo (mouse epidermis) demonstrated that the (R,R)-enantiomers of the 1,2-dihydrodiols were predominantly formed, accounting for over 90% of these metabolites. psu.edunih.gov Furthermore, tumor-initiating activity assays on mouse skin revealed that the (R,R)-dihydrodiol enantiomer of each tested methylchrysene was significantly more tumorigenic than the corresponding (S,S)-enantiomer. psu.edunih.gov This indicates a high degree of stereoselectivity in the metabolic activation pathway leading to tumorigenic dihydrodiols. psu.edu

Stereoselectivity and Regioselectivity of Metabolic Oxidations

Enantiomeric Ratios of Diol Metabolites

The metabolic formation of methylchrysene dihydrodiols is a highly stereoselective process. psu.edunih.gov In vitro studies using rat and mouse liver microsomes, as well as in vivo studies in mouse epidermis, have demonstrated that the metabolism of 5-methylchrysene and 6-methylchrysene predominantly yields the (R,R)-enantiomers of the corresponding dihydrodiols. psu.edunih.gov The prevalence of the (R,R)-enantiomers is significant, often exceeding 90% of the total dihydrodiol metabolites formed. psu.edunih.gov This stereoselectivity is a crucial factor, as the (R,R)-dihydrodiol enantiomer is consistently found to be significantly more tumorigenic than the corresponding (S,S)-enantiomer. psu.edunih.gov The specific enantiomer, 5-MeC-1R,2R-diol, is a major proximate carcinogen of 5-methylchrysene. nih.govnih.govnih.gov

Table 1: Enantiomeric Prevalence in Methylchrysene Diol Metabolism

Parent Compound Diol Metabolite Predominant Enantiomer Prevalence Biological Significance
5-Methylchrysene 5-MeC-1,2-diol (1R,2R) >90% psu.edupsu.edunih.gov More tumorigenic than (S,S) enantiomer psu.edunih.gov
5-Methylchrysene 5-MeC-7,8-diol (7R,8R) >90% psu.edupsu.edunih.gov Precursor to diol epoxide
6-Methylchrysene 6-MeC-1,2-diol (1R,2R) >90% psu.edupsu.edunih.gov More tumorigenic than (S,S) enantiomer psu.edunih.gov
Positional Isomer Preference

The oxidation of 5-methylchrysene by cytochrome P450 enzymes results in the formation of several positional isomers of dihydrodiols. The primary metabolites include trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) and trans-7,8-dihydroxy-7,8-dihydro-5-methylchrysene (5-MeC-7,8-diol). psu.edunih.gov Research indicates that the 1,2-diol is a major proximate mutagenic metabolite. nih.gov In mouse skin, the formation of the 1,2-diol from 6-methylchrysene was found to occur at a higher concentration than the formation of the 1,2-diol from 5-methylchrysene. nih.gov The preference for metabolism at the 1,2-position is significant because this leads to the formation of a bay region diol epoxide, a highly reactive ultimate carcinogen. nih.gov

Table 2: Formation of Positional Diol Isomers from 5-Methylchrysene

Metabolite Relative Formation Role
1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) (1,2-diol) Major metabolite and proximate carcinogen psu.edunih.govnih.gov Precursor to the highly tumorigenic bay-region diol epoxide nih.gov
7,8-dihydro-7,8-dihydroxy-5-methylchrysene (7,8-diol) Major metabolite psu.edunih.gov Another key intermediate in metabolic activation
9,10-dihydro-9,10-dihydroxy-5-methylchrysene (9,10-diol) Identified metabolite nih.gov Contributes to the overall metabolic profile

Phase II Metabolism: Conjugation Pathways

Following their formation by Phase I enzymes, the diol metabolites of methylchrysene can undergo Phase II conjugation reactions. These reactions are crucial detoxification pathways that increase the water solubility of the metabolites, facilitating their excretion from the body. researchgate.net The primary conjugation pathways for PAH diols and their subsequent reactive epoxide forms include glucuronidation, sulfation, and glutathione (B108866) conjugation. oup.comresearchgate.netacs.org

Glucuronidation Mechanisms

Glucuronidation is a significant detoxification route for PAH metabolites. nih.gov This process is mediated by the uridine-5'-diphosphate (B1205292) glucuronosyltransferase (UGT) family of enzymes, which catalyze the attachment of glucuronic acid to the hydroxyl groups of the diol metabolites. researchgate.netnih.gov Studies on analogous PAH diols, such as dibenzo[a,l]pyrene-trans-11,12-diol, have identified several human UGT enzymes, including UGT1A1, 1A7, 1A8, 1A9, 1A10, and 2B7, as being highly active in this conjugation process. researchgate.netnih.gov Enzyme kinetic analyses have shown that specific isoforms, like UGT1A9, can be particularly efficient at forming glucuronide products. nih.gov Inhibition of UGT activity has been shown to reduce the formation of glucuronide conjugates of hydroxychrysenes, underscoring the importance of this pathway. acs.org

Sulfation Pathways

Sulfation represents another important Phase II conjugation pathway for hydroxylated PAH metabolites. This reaction is catalyzed by sulfotransferase (SULT) enzymes, which transfer a sulfonate group from a donor molecule to the hydroxyl groups of the diol. While direct studies on the sulfation of 12-methylchrysene-1,2-diol are limited, research on related compounds provides evidence for this metabolic route. For instance, studies on the metabolism of 2- and 6-hydroxychrysene (B107994) in Japanese medaka embryos have demonstrated the formation of sulfate (B86663) conjugates. acs.org This indicates that sulfation is a relevant pathway for the detoxification of chrysene derivatives.

Glutathione Conjugation Mediated by Glutathione S-Transferases (GST)

The conjugation of PAH diol epoxides with glutathione (GSH) is considered a critical mechanism for their detoxification. oup.com This reaction is catalyzed by a superfamily of enzymes known as glutathione S-transferases (GSTs). oup.comnih.gov GSTs protect cellular macromolecules like DNA by converting reactive electrophilic diol epoxides into more water-soluble and less harmful GSH conjugates. oup.com This pathway is believed to be the most important mechanism for the detoxification of PAH diol epoxides. oup.com Human GST isozymes from the alpha, mu, and pi classes all demonstrate activity toward PAH diol epoxides, although with varying degrees of efficiency and enantioselectivity. nih.gov

Substrate Specificity of GST Isoforms (e.g., GSTP1)

Different GST isoforms exhibit distinct substrate specificities and catalytic efficiencies towards PAH diol epoxides. oup.com Studies on the diol epoxide of 5-methylchrysene (anti-5-MeCDE) have shown that the human pi-class isozyme, hGSTP1-1, is significantly more efficient in catalyzing its conjugation with GSH compared to the alpha-class (hGSTA1-1) or mu-class (hGSTM1-1) isozymes. oup.comnih.govoup.com

Furthermore, naturally occurring allelic variants of hGSTP1-1 show different catalytic efficiencies. The hGSTP1-1(I104,A113) variant, which is the most common in human populations, exhibits the highest efficiency toward the (+)-anti-5-MeCDE enantiomer. oup.comnih.govoup.com This suggests that this specific allele may play a major role in the detoxification of this carcinogenic metabolite. nih.govoup.com The specific activities of human GSTs are also significantly higher toward the (+)-enantiomer of anti-5-MeCDE than the (-)-enantiomer, highlighting the enantioselectivity of these enzymes. oup.comnih.govoup.com The molecular configuration of the diol epoxide is a key determinant of the activity of GSTP1-1 isoforms. nih.govoup.com

Table 3: Catalytic Efficiency of Human GST Isoforms Toward (+)-anti-5-Methylchrysene Diol Epoxide

GST Isoform Class Relative Catalytic Efficiency Notes
hGSTP1-1(I104,A113) Pi (π) High oup.comnih.govoup.com Most frequent and efficient variant for (+)-anti-5-MeCDE detoxification. nih.govoup.com
hGSTP1-1(V104,V113) Pi (π) Moderate oup.comnih.govoup.com Less efficient than the I104,A113 variant for (+)-anti-5-MeCDE. nih.govoup.com
hGSTP1-1(V104,A113) Pi (π) Low oup.comnih.govoup.com Least efficient of the hGSTP1-1 variants for (+)-anti-5-MeCDE. nih.govoup.com
hGSTA1-1 Alpha (α) Low oup.comnih.govoup.com Significantly less efficient than hGSTP1-1 variants. nih.govoup.com
hGSTM1-1 Mu (µ) Very Low oup.comnih.govoup.com Least efficient isozyme in catalyzing GSH conjugation of (+)-anti-5-MeCDE. oup.com
Modulation of Metabolite Reactivity by Conjugation

Phase II biotransformation reactions play a crucial role in detoxifying the reactive metabolites of 5-methylchrysene, including the diol epoxides derived from this compound. Conjugation reactions increase the water solubility of the metabolites, facilitating their excretion from the body. One of the most important conjugation pathways is the attachment of glutathione (GSH), catalyzed by glutathione S-transferases (GSTs).

Human GST isozymes, particularly those from the alpha (hGSTA1-1), mu (hGSTM1-1), and pi (hGSTP1-1) classes, have been studied for their ability to conjugate the anti-diol epoxide stereoisomers of 5-methylchrysene (anti-5-MeCDE). Research has shown that all three variants of hGSTP1-1 are significantly more efficient in catalyzing the GSH conjugation of (+)-anti-5-MeCDE compared to either hGSTA1-1 or hGSTM1-1. The catalytic efficiencies of the hGSTP1-1 variants toward (+)-anti-5-MeCDE follow the order: hGSTP1-1(I104,A113) > hGSTP1-1(V104,V113) > hGSTP1-1(V104,A113). This suggests that the allelic form of hGSTP1-1, which is most frequent in human populations, may play a significant role in the detoxification of these reactive metabolites. The molecular configuration of the diol epoxide is a critical determinant of the activity of hGSTP1-1 isoforms.

In Vitro Metabolic Studies of this compound

In vitro studies using various biological systems are essential for elucidating the specific enzymes and pathways involved in the metabolism of this compound and its parent compound, 5-methylchrysene.

Mammalian Liver Microsomal Systems (e.g., Rat, Rainbow Trout)

Comparative studies using liver microsomes from different species have revealed both similarities and important differences in the metabolism of 5-methylchrysene. In studies with rat liver microsomes, dihydrodiols are the major metabolites of chrysene. Specifically for 5-methylchrysene, rat liver microsomes produce a significantly greater proportion of diols compared to phenols, suggesting that 5-MeCHR epoxides are effective substrates for the microsomal epoxide hydrolase in rats. The formation of 5-MeC-1,2-diol is favored over other diol isomers in rat liver S-9 preparations.

In contrast, while rainbow trout liver microsomes also metabolize 5-methylchrysene, they produce a considerably higher proportion of phenols compared to diols. This indicates that the methyl substitution in 5-methylchrysene alters the substrate specificity of the trout's microsomal epoxide hydrolase, making the corresponding epoxides poorer substrates for this enzyme compared to the rat enzyme. Both rat and trout liver microsomes demonstrate stereoselectivity, predominantly forming the R,R-enantiomers of the dihydrodiols.

Metabolism of 5-Methylchrysene in Rat and Rainbow Trout Liver Microsomes
MetaboliteRat Liver Microsomes (% of Total Metabolites)Rainbow Trout Liver Microsomes (% of Total Metabolites)
5-MeCHR DiolsGreater proportionLesser proportion
5-MeCHR PhenolsLesser proportionConsiderably higher proportion

Human Tissue Microsomes (e.g., Hepatic, Pulmonary)

Studies using human liver and lung microsomes have provided direct insight into the metabolic activation of 5-methylchrysene in humans. In 18 different human hepatic microsome samples, the formation of trans-1,2-dihydroxy-1,2-dihydro-5-methylchrysene (5-MeC-1,2-diol) was consistently observed, with rates ranging from 0.2 to 2.3 pmol/mg protein/min. The formation of this proximate carcinogen was also detected in 4 out of 11 human pulmonary microsome samples, although at lower levels than in the liver.

Correlation analyses and experiments with specific inhibitors and antibodies have implicated several cytochrome P450 (P450) enzymes in this metabolic process. In the human liver, P450 1A2 and 2C10 appear to be important catalysts for the metabolic activation of 5-methylchrysene. In the human lung, P450 1A1 is suggested to play a major role. The formation of 5-MeC-1,2-diol in these human tissues is stereoselective, with the R,R enantiomers being predominant.

Formation of 5-MeC-1,2-diol in Human Microsomes
TissueFormation Rate (pmol/mg protein/min)Key P450 Enzymes
Liver0.2 - 2.3P450 1A2, P450 2C10
LungDetected in 4 of 11 samples (lower than liver)P450 1A1

Genetically Engineered Cell Lines Expressing Specific Enzymes (e.g., HepG2, V79MZ with hCYP1A1, hCYP1B1, hGSTP1)

Genetically engineered cell lines that express specific human drug-metabolizing enzymes are powerful tools for dissecting the roles of individual enzymes in the activation and detoxification of xenobiotics.

The human hepatoma cell line HepG2 is known to possess both Phase I and Phase II enzymes, but the specific activities can vary depending on the source and culture conditions. While they are used as a model system, specific data on the metabolism of this compound is limited.

More detailed insights have been gained from V79MZ cells, a Chinese hamster lung cell line, engineered to express human CYP1A1 or CYP1B1, with or without co-expression of human GSTP1 (hGSTP1). Studies with these cell lines have shown that 5-methylchrysene-1,2-dihydrodiol is significantly more cytotoxic (over 30-fold) in cells expressing either CYP1A1 or CYP1B1 compared to the parental V79MZ cells, which lack these enzymes. This highlights the critical role of these P450 enzymes in converting the dihydrodiol to more toxic metabolites. Furthermore, 5-methylchrysene-1,2-diol was found to be about 2-fold more mutagenic in cells expressing hCYP1B1 compared to those expressing hCYP1A1.

Co-expression of hGSTP1 in these cell lines provided protection against the mutagenicity of 5-methylchrysene and its 1,2-diol, reducing it by 1.4- to 4.5-fold. This protective effect was more pronounced when the activation was catalyzed by hCYP1B1 than by hCYP1A1, demonstrating the interplay between specific activation (CYP) and detoxification (GST) pathways.

Cytotoxicity and Mutagenicity of 5-Methylchrysene-1,2-diol in V79MZ Cell Lines
Cell LineRelative Cytotoxicity (IC50, µM)Relative MutagenicityEffect of hGSTP1 Co-expression
V79MZ (Control)> 3.0Not mutagenicN/A
hCYP1A10.076 ± 0.02-1.7-fold protection against cytotoxicity
hCYP1B10.11 ± 0.03~2-fold higher than hCYP1A11.4 to 2.1-fold protection against cytotoxicity; Greater protection against mutagenicity

Co-factor Requirements and Enzymatic Kinetics

The metabolic reactions involving cytochrome P450 enzymes are dependent on specific co-factors. The oxidative metabolism of 5-methylchrysene to this compound by CYP enzymes requires NADPH as a co-factor to provide the necessary reducing equivalents for the catalytic cycle. The omission of NADPH from in vitro incubation mixtures with liver microsomes significantly reduces the formation of dihydrodiol metabolites.

The enzymatic kinetics of these reactions can be influenced by several factors, including the specific P450 isozyme involved and the presence of inducing agents. For example, pretreatment of rats with 3-methylcholanthrene, an inducer of CYP1A enzymes, alters the stereoselectivity of chrysene metabolism in liver microsomes. While detailed kinetic parameters (such as Km and Vmax) for the formation of this compound by specific human enzymes are not extensively documented in the provided context, the varying rates of metabolism observed across different microsomal systems and engineered cell lines suggest that the affinity and turnover rates of the involved enzymes for 5-methylchrysene differ significantly.

Molecular Interactions and Adduct Formation

DNA Adductomics and Structural Characterization

The study of DNA adducts, or DNA adductomics, provides crucial insights into the mechanisms of chemical carcinogenesis. For 12-methylchrysene, this involves characterizing the specific products formed when its diol epoxide metabolites bind to DNA. Research has shown that 5-methylchrysene (B135471), a closely related and extensively studied compound, is metabolically converted to bay-region dihydrodiol-epoxides. nih.gov One of these, trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I), is considered particularly important in its carcinogenic activity. nih.gov Studies on mouse skin have demonstrated that 5-methylchrysene preferentially forms DNA adducts from the bay-region dihydrodiol epoxide located adjacent to the methyl group. nih.gov

The diol epoxides of methylchrysenes are highly reactive and can form covalent bonds with the nitrogenous bases of DNA. When racemic anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide reacts with DNA, approximately 32% of the compound binds to the DNA rather than being hydrolyzed by water. nih.gov This high level of reaction is attributed to the out-of-plane deformations that result from the methyl group's presence in the bay region. nih.gov The primary sites of adduction are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA).

The most prevalent DNA adducts formed from methylchrysene diol epoxides are with guanine (B1146940) bases. The major adduct is formed through the addition of the exocyclic N2-amino group of deoxyguanosine to the benzylic carbon atom of the epoxide ring. nih.gov Studies analyzing the reaction of syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide with DNA have confirmed that reaction with deoxyguanosine residues is more extensive than with deoxyadenosine residues. nih.gov Research on similar polycyclic aromatic hydrocarbons (PAHs) has shown that N2-deoxyguanosine adducts can constitute the vast majority, up to 92%, of all stable covalent adducts formed. escholarship.org There is a clear correlation between the conformation of these N2-guanine adducts and the biological activity of the parent diol epoxide. nyu.edu

In addition to guanine, the diol epoxides of methylchrysenes also react with the N6-amino group of deoxyadenosine. Spectroscopic characterization has identified adducts resulting from the opening of the epoxide ring by the amino group of deoxyadenosine. nih.gov In reactions of racemic anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide with DNA, three distinct deoxyadenosine adducts were identified. nih.gov While deoxyadenosine adducts are formed, they are generally less abundant than the deoxyguanosine adducts when the reaction occurs within a DNA duplex. nih.gov

Target NucleosideSite of AdductionRelative Abundance in DNA
DeoxyguanosineN2-amino groupMajor
DeoxyadenosineN6-amino groupMinor

The stereochemistry of the diol epoxide and the nature of the epoxide ring opening (cis or trans) result in a variety of stereoisomeric adducts. Both syn- and anti-diastereomers of the diol epoxide can react with DNA. For instance, analysis of DNA from mouse skin treated with 5-methylchrysene revealed that approximately 15% of the primary deoxyribonucleoside adducts originated from the syn-diol-epoxide. nih.gov

The reaction of a single diol epoxide can also proceed through either cis or trans opening of the epoxide ring relative to the benzylic hydroxyl group. Spectroscopic analysis of adducts from syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide showed that adducts arose from both cis and trans opening of the epoxide ring at the C4 position by the amino groups of deoxyadenosine and deoxyguanosine. nih.gov In these reactions, cis adducts were found to be quantitatively predominant over trans adducts. nih.gov Conversely, studies with the anti-diol-epoxide identified deoxyguanosine and deoxyadenosine adducts arising from both cis and trans ring openings. nih.gov

Summary of Stereochemical Adducts from Methylchrysene Diol Epoxides

Diol Epoxide Diastereomer Epoxide Ring Opening Resulting Adducts
syn cis and trans Forms adducts with both deoxyguanosine and deoxyadenosine; cis adducts predominate. nih.gov

While direct evidence for 12-methylchrysene-1,2-diol adduct formation at ras codon 61 hotspots is specific, the broader class of carcinogenic PAHs, including benzo[a]pyrene (B130552) diol epoxide (BPDE), is known to induce mutations at these specific sites. The formation of adducts is not random and can be influenced by the local DNA sequence and conformation. The specific location and conformation of an adduct can significantly impact its biological consequences, including the likelihood of causing a mutation during DNA replication.

Cells possess sophisticated DNA repair mechanisms to remove bulky chemical adducts, such as those formed by methylchrysene diol epoxides, thereby protecting the genome from damage. The primary pathway for removing these types of lesions is Nucleotide Excision Repair (NER). nih.gov The efficiency of NER can vary dramatically, even for chemically identical adducts located at different positions within the DNA. nih.gov The rate of repair is dictated by the local DNA conformation caused by the adduct. nih.gov For an adduct to be efficiently repaired, the lesion must cause a significant distortion of the DNA helix. Fast excision of bulky adducts, like those from PAHs, is correlated with the displacement of both the modified base and its partner base in the opposite strand from their normal positions within the helix. nih.gov Therefore, the persistence of a this compound adduct in DNA is dependent on both its specific chemical structure and the conformational changes it induces, which in turn determines its recognition and removal by the NER machinery.

Persistence of this compound-Derived DNA Adducts in Biological Systems

The formation of DNA adducts by reactive metabolites of 5-methylchrysene, such as the diol epoxide derived from this compound, is a key mechanism of its genotoxicity. The persistence of these adducts within a biological system is a crucial determinant of their potential to induce mutations and initiate carcinogenesis. The stability of these adducts is influenced by the efficiency of cellular DNA repair mechanisms and the chemical nature of the adduct itself.

Research on the closely related 5-methylchrysene-1,2-diol-3,4-epoxide (DE-I) has provided insights into the persistence of these types of DNA adducts. A study investigating the formation and persistence of DNA adducts in mouse epidermis following the application of 5-methylchrysene metabolites found that the ratio of DE-I-derived DNA adducts to those derived from another diol epoxide (DE-II) remained constant over a 48-hour period. nih.gov This suggests that the repair of these different adducts may occur at similar rates in this biological system. nih.gov

The persistence of DNA adducts is a balance between their formation and their removal by cellular repair pathways, primarily nucleotide excision repair for bulky adducts. nih.gov The structural characteristics of the adducts, such as their size, conformation, and location within the DNA helix, can influence their recognition and excision by repair enzymes. nih.gov While specific quantitative data on the half-life of this compound-derived DNA adducts in various tissues and cell types is limited in the available literature, the sustained presence of similar adducts in vivo highlights their potential for long-term genomic damage.

Table 1: Persistence of 5-Methylchrysene Diol Epoxide-DNA Adducts in Mouse Epidermis

Time Point (hours)Ratio of DE-I:DNA Adducts to DE-II:DNA Adducts
4Constant
24Constant
48Constant

Source: Adapted from research on [3H]5-MeC metabolite application in mouse epidermis. nih.gov

Protein Adduct Formation and Covalent Binding to Macromolecules

In addition to DNA, reactive metabolites of this compound can form covalent adducts with other cellular macromolecules, most notably proteins. The formation of protein adducts can alter protein structure and function, leading to a variety of cellular dysfunctions. The nucleophilic side chains of certain amino acids, such as cysteine, histidine, and lysine, are common targets for electrophilic metabolites.

While direct studies on protein adduct formation specifically by this compound are not extensively detailed in the available literature, the general principles of polycyclic aromatic hydrocarbon (PAH) metabolite interactions with proteins are well-established. For instance, diol epoxides of other PAHs have been shown to bind to abundant proteins like serum albumin. mdpi.com Human serum albumin (HSA), with its reactive cysteine residue (Cys34), is a known scavenger of various electrophilic compounds in the bloodstream. nih.gov The formation of adducts with serum albumin can serve as a biomarker of exposure to the parent compound.

The covalent modification of enzymes, such as cytochrome P450s, can also occur. nih.govpsu.edu This can lead to mechanism-based inactivation of the enzyme, altering the metabolic profile of the parent compound and other xenobiotics. Proteomic approaches, utilizing techniques like mass spectrometry, are powerful tools for identifying specific protein targets of reactive metabolites and characterizing the resulting adducts. nih.govresearchgate.net However, specific proteomic analyses to identify the full spectrum of proteins adducted by this compound have not been extensively reported.

Interaction with Cellular Signaling Pathways (Excluding Clinical Outcomes)

Beyond direct covalent modification of macromolecules, this compound and its parent compounds can interfere with cellular signaling pathways, thereby exerting a broader range of biological effects. A key pathway implicated in the response to PAHs is the Aryl Hydrocarbon Receptor (AhR) signaling pathway.

The AhR is a ligand-activated transcription factor that plays a central role in regulating the expression of a battery of genes, including those encoding for xenobiotic-metabolizing enzymes like cytochrome P450s (CYP1A1, CYP1B1). nih.govnih.gov Several methylated chrysenes have been identified as potent agonists of the AhR. researchgate.net Upon binding to ligands like methylchrysenes, the AhR translocates to the nucleus, dimerizes with the AhR nuclear translocator (ARNT), and binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, thereby modulating their transcription. nih.gov

The activation of the AhR pathway by components of cigarette smoke, which includes 5-methylchrysene, can lead to the induction of metabolic enzymes that, in turn, can enhance the metabolic activation of these same compounds to their genotoxic diol epoxides. researchgate.net This creates a feedback loop that can potentiate the harmful effects of these environmental carcinogens.

While the interaction with the AhR pathway is a primary mechanism, the potential for this compound to modulate other signaling cascades, such as the mitogen-activated protein kinase (MAPK) or protein kinase C (PKC) pathways, warrants further investigation. The MAPK pathways are crucial in regulating cellular processes like proliferation, differentiation, and apoptosis, and their dysregulation is a hallmark of cancer. nih.gov Similarly, PKC signaling is involved in a wide range of cellular functions, and its activity can be influenced by diacylglycerol-like molecules, a structural motif present in diol metabolites of PAHs. nih.gov However, direct evidence linking this compound to the modulation of MAPK or PKC signaling is not yet established in the scientific literature.

Mechanistic Genotoxicity and Mutagenicity Assessments

In Vitro Mutagenicity Assays

A range of in vitro systems, from bacterial to mammalian cells, have been employed to characterize the mutagenic activity of methylchrysene diols and their further metabolites. These assays provide insight into the types of genetic alterations induced and the metabolic activation required for mutagenicity.

Bacterial reverse mutation assays, commonly known as the Ames test, are widely used to screen for the mutagenic potential of chemical compounds. While direct studies on 12-Methylchrysene-1,2-diol are not extensively available in the reviewed literature, significant insights can be drawn from research on the closely related and highly carcinogenic 5-methylchrysene (B135471).

Research has demonstrated that the ultimate mutagenic metabolites of 5-methylchrysene, the diol-epoxides, are potent mutagens in Salmonella typhimurium TA100. This strain is designed to detect base-pair substitution mutations. For instance, anti-1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene, a diol-epoxide derived from 5-methylchrysene-1,2-diol, was found to be exceptionally mutagenic in S. typhimurium TA100, inducing approximately 7400 revertants per nanomole nih.gov. This high mutagenic activity underscores the potent DNA-damaging capability of these bay-region diol-epoxides. The mutagenicity of various alkyl-substituted chrysene (B1668918) diol-epoxides in S. typhimurium TA100 has been compared, revealing that the methyl-substituted diol-epoxide is significantly more mutagenic than its ethyl or propyl counterparts, highlighting the role of steric factors in mutagenicity nih.gov.

Further studies comparing the diol-epoxides of 5-methylchrysene and 6-methylchrysene (B138361) in S. typhimurium TA100 showed that the anti-5-methylchrysene-1,2-diol-3,4-epoxide was the most mutagenic, followed by the syn-isomer, while the diol-epoxides of 6-methylchrysene were not mutagenic at the same doses oup.com. This demonstrates a strong structure-activity relationship, where the position of the methyl group in relation to the bay-region epoxide is critical for mutagenic potential.

No specific data regarding the mutagenicity of this compound in the Salmonella typhimurium NM2009 strain were identified in the reviewed scientific literature.

Table 1: Mutagenicity of Methylchrysene Diol-Epoxides in Salmonella typhimurium TA100

CompoundMutagenic Activity (revertants/nmol)
anti-5-Methylchrysene-1,2-diol-3,4-epoxide7400 nih.gov
syn-5-Methylchrysene-1,2-diol-3,4-epoxideActive, less than anti-isomer oup.com
anti-Chrysene-1,2-diol-3,4-epoxide1100 nih.gov
anti-5-Ethylchrysene-1,2-diol-3,4-epoxide1100 nih.gov
anti-5-Propylchrysene-1,2-diol-3,4-epoxideInactive nih.gov
anti-6-Methylchrysene-1,2-diol-3,4-epoxideNot mutagenic oup.com
syn-6-Methylchrysene-1,2-diol-3,4-epoxideNot mutagenic oup.com

Mammalian cell mutagenesis assays provide a more relevant system for assessing mutagenicity in eukaryotes. Studies using Chinese Hamster V79MZ cells have been instrumental in elucidating the metabolic activation and mutagenicity of methylchrysene derivatives.

In a study utilizing V79MZ cells genetically engineered to express human cytochrome P450 (CYP) enzymes, 5-methylchrysene-1,2-diol was shown to be a potent mutagen nih.govnih.gov. The mutagenicity was dependent on the expression of either CYP1A1 or CYP1B1, which are involved in the metabolic activation of the diol to its ultimate mutagenic form, the diol-epoxide. Interestingly, 5-methylchrysene-1,2-diol was found to be approximately two-fold more mutagenic in cells expressing human CYP1B1 compared to those expressing CYP1A1 nih.gov. This highlights the significant role of specific CYP isozymes in the bioactivation process.

The study also demonstrated a dose-dependent increase in the frequency of mutation at the hprt locus in these cells following exposure to 5-methylchrysene-1,2-diol nih.gov. These findings confirm that, following metabolic activation, the diol is converted into a substance that can induce gene mutations in mammalian cells. Chinese hamster cell lines, such as V79 and CHO, are well-established models for evaluating chemically induced mutations at specific genetic loci nih.gov.

The in vivo Pig-a assay is a method for measuring gene mutations in somatic cells nih.gov. This assay utilizes flow cytometry to detect cells that have lost the function of the X-linked Pig-a gene, which is essential for the synthesis of glycosylphosphatidylinositol (GPI) anchors nih.govnih.gov. Loss-of-function mutations in the Pig-a gene result in the absence of GPI-anchored proteins on the cell surface, a phenotype that can be readily identified nih.gov.

Despite its utility as an in vivo reporter of gene mutation, a review of the scientific literature did not yield any studies that have specifically utilized the PIG-A gene mutation assay to assess the mutagenic potential of this compound.

Molecular Basis of Mutagenesis Induced by this compound Metabolites

Understanding the specific types of DNA mutations induced by a chemical is fundamental to comprehending its mutagenic mechanism. The metabolic activation of this compound leads to reactive intermediates that can form covalent adducts with DNA, which, if not repaired, can lead to permanent mutations during DNA replication.

Studies on the mutational specificity of the ultimate carcinogenic metabolite of 5-methylchrysene, the anti-5-methylchrysene-1,2-dihydrodiol-3,4-epoxide, have been conducted using shuttle vector systems replicated in human cells nih.gov. These studies reveal that the mutations induced are not random but occur at specific "hotspots" within the target gene nih.gov. While the specific mutational spectrum for the 12-methyl isomer has not been detailed, the research on the 5-methyl isomer provides a strong indication of the likely mutational signature. The formation of bulky DNA adducts, particularly at guanine (B1146940) and adenine (B156593) bases, is a hallmark of polycyclic aromatic hydrocarbon diol-epoxides. The misrepair or bypass of these adducts during DNA replication is what leads to mutations. G to T transversions are a common mutational signature associated with oxidative DNA damage and bulky adducts.

The prevailing mechanism of carcinogenesis for polycyclic aromatic hydrocarbons like methylchrysene involves metabolic activation to bay-region diol-epoxides nih.govnih.gov. This compound is an intermediate in this activation pathway. It is further metabolized by cytochrome P450 enzymes to form highly reactive this compound-3,4-epoxides. These diol-epoxides are considered the "ultimate mutagens" because their electrophilic epoxide ring can readily react with nucleophilic sites in DNA, forming stable covalent adducts.

The high mutagenicity observed for the anti-diol-epoxide of 5-methylchrysene in bacterial and mammalian cell assays provides compelling evidence for its role as an ultimate mutagen nih.govnih.govnih.gov. The molecular shape of the methyl-substituted diol-epoxide is thought to facilitate a unique and highly efficient reaction with DNA, leading to its potent mutagenic and tumorigenic activity nih.gov. This mechanism is strongly supported by structure-activity relationship studies, which show that the presence and position of the methyl group in the bay region dramatically influence mutagenic potency oup.com.

Influence of Enzyme Expression on Mutagenic Potential

The metabolic activation of this compound and related compounds is a critical determinant of their mutagenic potential. The expression levels and specific isoforms of metabolic enzymes, particularly cytochrome P450 (CYP) and glutathione (B108866) S-transferase (GST) enzymes, play a pivotal role in modulating the genotoxicity of these dihydrodiols.

The environmental carcinogen 5-methylchrysene (5MC), a structurally similar compound, undergoes metabolic activation to mutagenic metabolites by several isozymes of cytochrome P450. nih.gov The resulting reactive diol-epoxides can be detoxified through conjugation by glutathione transferases. nih.gov Studies utilizing genetically modified V79MZ cells that express single human cytochrome P450 isozymes, either alone or in combination with specific human GST isozymes, have provided valuable insights into the interplay between phase I activation and phase II detoxification pathways. nih.gov

In a pivotal study, the mutagenicity of 5-methylchrysene-1,2-diol (5MC-1,2-diol) was evaluated in V79MZ cells engineered to express human CYP1A1 or CYP1B1. The results demonstrated that 5MC-1,2-diol was significantly more mutagenic in cells expressing CYP1B1 compared to those expressing CYP1A1. nih.govkisti.re.kr This finding highlights the specificity of CYP isoforms in the bioactivation of methylchrysene dihydrodiols.

Furthermore, the co-expression of human glutathione S-transferase P1 (hGSTP1) with either CYP1A1 or CYP1B1 was found to confer protection against the mutagenic effects of 5MC and its 1,2-dihydrodiol. nih.govresearchgate.net Cells co-expressing either hCYP1B1 or hCYP1A1 along with hGSTP1 exhibited a 1.4- to 4.5-fold reduction in mutagenicity from 5MC or 5MC-1,2-diol when compared to the cell lines expressing only the respective CYP enzyme. researchgate.net This demonstrates the crucial role of GST-mediated detoxification in mitigating the genotoxic effects of metabolically activated methylchrysenes.

The relative efficacy of this protection by hGSTP1 against the mutagenicity of 5MC or 5MC-1,2-diol is influenced by the specific CYP pathway responsible for the initial activation to toxic or mutagenic metabolites. nih.gov These findings underscore the importance of the balance between activating (Phase I) and detoxifying (Phase II) enzyme expression in determining the ultimate mutagenic potential of this compound and related compounds.

Table 1: Influence of Enzyme Expression on the Mutagenicity of 5-Methylchrysene-1,2-diol in V79MZ Cells

Cell Line ExpressingCompoundRelative MutagenicityProtective Effect of hGSTP1 Co-expression
hCYP1A15MC-1,2-diolLower1.4- to 4.5-fold reduction
hCYP1B15MC-1,2-diolHigher (2-fold > hCYP1A1)1.4- to 4.5-fold reduction

Structure Activity Relationship Sar Studies of 12 Methylchrysene 1,2 Diol and Analogs

Impact of Methyl Group Position on Metabolic Activation and Reactivity

The location of the methyl group on the chrysene (B1668918) backbone is a critical determinant of carcinogenic potential. This is largely due to its influence on the metabolic activation process, which converts the parent hydrocarbon into reactive intermediates that can bind to DNA.

Studies comparing various methylchrysene isomers have revealed significant differences in their tumorigenicity and metabolic profiles. 5-Methylchrysene (B135471) is recognized as a potent carcinogen, while 6-methylchrysene (B138361) is considered a weak carcinogen. nih.govaacrjournals.orgnih.gov The primary reason for this disparity lies in the structural features surrounding the methyl group.

5-Methylchrysene possesses a methyl group in a sterically hindered "bay region." nih.govaacrjournals.org This positioning enhances the tumorigenicity of the molecule. psu.edu In contrast, 6-methylchrysene lacks a bay region methyl group. nih.govaacrjournals.org

Metabolic activation of these compounds in mouse skin leads to the formation of dihydrodiols. For 6-methylchrysene, the major metabolite is trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol), a precursor to a bay region dihydrodiol epoxide. nih.govaacrjournals.org Interestingly, the concentration of this metabolite is higher than that of the corresponding trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) formed from the more potent 5-methylchrysene. nih.govaacrjournals.org

Despite the higher formation of its precursor diol, the ultimate reactive metabolite of 6-methylchrysene, 1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene, is less active than the corresponding metabolite from 5-methylchrysene. nih.gov The key structural difference is the presence of both a methyl group and an epoxide ring in the same bay region for the 5-methylchrysene derivative, a feature that significantly boosts its carcinogenic activity. nih.gov This is further evidenced by the fact that the formation of DNA adducts of the dihydrodiol epoxide type is 20 times lower for 6-methylchrysene compared to 5-methylchrysene. nih.gov

Comparative studies on skin application in mice have consistently shown that 5-methylchrysene induces a higher incidence of malignant skin tumors compared to other isomers like 1-, 2-, 3-, 4-, and 6-methylchrysene. inchem.org While most methylchrysene derivatives show some level of tumor-initiating activity, 5-methylchrysene stands out for its strong carcinogenic effects. nih.govinchem.org

Table 1: Comparison of Methylchrysene Isomers

Feature 5-Methylchrysene 6-Methylchrysene
Methyl Group Location Bay region Lacks a bay region methyl group
Carcinogenic Potency Strong carcinogen Weak carcinogen
Tumor Initiating Activity Strong Moderate to Strong
Major Metabolite Precursor trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol)

| DNA Adduct Formation | High level of dihydrodiol epoxide type adducts | 20-fold lower formation of dihydrodiol epoxide type adducts compared to 5-MeC |

The reactivity of PAH metabolites is heavily influenced by the steric hindrance in the region of the epoxide ring. This has led to the classification of these areas as "bay" or "fjord" regions. nih.gov

Bay regions , like that found in benzo[a]pyrene (B130552), are sterically less hindered, and the aromatic ring system tends to remain planar. researchgate.netaacrjournals.org

Fjord regions , present in molecules like dibenzo[a,l]pyrene, are more sterically crowded, causing a distortion from planarity in the adjacent aromatic rings. nih.govaacrjournals.org

This structural difference has significant implications for DNA binding. PAHs with a bay region tend to be planar and preferentially bind to guanine (B1146940) nucleotides. nih.govresearchgate.net In contrast, the non-planar molecules with fjord regions often bind preferentially to adenine (B156593) nucleotides. nih.gov The diol-epoxide metabolites originating from fjord regions generally exhibit stronger tumorigenic activities than their bay region counterparts. aacrjournals.org This enhanced potency may be partly due to the fact that the DNA adducts formed by fjord region compounds are less efficiently removed by cellular DNA repair mechanisms. aacrjournals.org

Quantum mechanical studies suggest that in crowded bay or fjord regions, the conformation where the epoxide oxygen is positioned near the distal ring is more stable. tandfonline.com This stability is influenced by electrostatic interactions between the epoxide group and the rest of the molecule, which in turn can affect the molecule's reactivity. tandfonline.com

Effects of Additional Substituents on Molecular Interactions (e.g., Fluoro-substitution)

The introduction of additional substituents, such as a fluorine atom, onto the chrysene ring system can significantly alter its metabolic fate and biological activity. Fluorine, being highly electronegative, can influence the electronic properties of the molecule and sterically hinder certain metabolic pathways. psu.edu

For example, 12-fluoro-5-methylchrysene (B1218068) is less carcinogenic than its parent compound, 5-methylchrysene. psu.eduumn.edu The reason for this reduced activity is that the fluorine atom at the 12-position (a peri position) inhibits the formation of the 1,2-dihydrodiol, which is a major proximate carcinogen of 5-methylchrysene. psu.edu In mouse epidermis, the ratio of the 7,8-dihydrodiol to the 1,2-dihydrodiol for 12-fluoro-5-methylchrysene was found to be 68:1, whereas for 5-methylchrysene, it was 1:1. psu.edu

Similarly, substituting a fluorine atom at the 3-position of 5-hydroxymethylchrysene (B1213983) (a tumorigenic metabolite of 5-methylchrysene) inhibits its tumor-initiating activity, whereas a fluorine at the 7-position does not. nih.gov This suggests that activation of 5-hydroxymethylchrysene also proceeds through the formation of a 1,2-dihydrodiol, a pathway that is blocked by the 3-fluoro substituent. nih.gov These findings underscore how strategic placement of substituents can be used to probe metabolic activation pathways and modify the biological activity of PAHs.

Table 2: Mentioned Chemical Compounds

Compound Name
1,2-dihydroxy-3,4-epoxy-1,2,3,4-tetrahydro-6-methylchrysene
12-Fluoro-5-methylchrysene
1-Methylchrysene
2-Methylchrysene
3-Fluoro-5-hydroxymethylchrysene
3-Methylchrysene
4-Methylchrysene
5-Hydroxymethylchrysene
5-Methylchrysene
6-Methylchrysene
7-Fluoro-5-hydroxymethylchrysene
Benzo[a]pyrene
Chrysene
Dibenzo[a,l]pyrene
trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene
trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene

Advanced Analytical Methodologies for 12 Methylchrysene 1,2 Diol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into their individual components. For the study of 12-methylchrysene-1,2-diol, various chromatographic techniques are indispensable for isolating the diol from biological matrices, quantifying its presence, and resolving its stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites like this compound. nih.govthermofisher.com The separation is typically achieved on a reversed-phase column, where a nonpolar stationary phase is used with a polar mobile phase, often a gradient of water and an organic solvent like acetonitrile (B52724) or methanol. thermofisher.com

Detection of the separated compounds is commonly performed using UV-Vis absorbance or fluorescence detectors. thermofisher.comingenieria-analitica.comhplc.eu Aromatic compounds like methylchrysenes possess strong UV absorbance, making UV detection a robust method for quantification. thermofisher.comingenieria-analitica.com Fluorescence detection, however, offers superior sensitivity and selectivity for many PAHs and their derivatives. ingenieria-analitica.comhplc.eu Since very few compounds naturally fluoresce, this method can effectively discriminate against matrix components, simplifying the chromatogram and lowering detection limits. ingenieria-analitica.com For optimal sensitivity, wavelength programming can be employed, where the excitation and emission wavelengths of the fluorescence detector are changed during the chromatographic run to match the properties of the eluting analytes. ingenieria-analitica.comhplc.euthermofisher.com

Table 1: Typical HPLC Parameters for PAH Metabolite Analysis
ParameterTypical Condition
ColumnReversed-phase C18, e.g., 250 mm x 4.6 mm, 5 µm particle size
Mobile PhaseGradient of Acetonitrile and Water
Flow Rate1.0 mL/min
UV Detection Wavelength254 nm
Fluorescence DetectionWavelength programming (e.g., Ex/Em 260/350 nm, 260/440 nm)

The metabolic formation of dihydrodiols from PAHs can result in enantiomeric pairs, which may exhibit different biological activities. High-Performance Liquid Chromatography utilizing a Chiral Stationary Phase (CSP) is the benchmark method for separating these enantiomers. nih.govcsfarmacie.cz CSPs are typically based on chiral selectors, such as polysaccharide derivatives (e.g., cellulose (B213188) or amylose), that are coated or immobilized onto a silica (B1680970) support. mdpi.comhplc.eu

The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase. These complexes have different interaction energies, leading to different retention times for each enantiomer. csfarmacie.cz The choice of mobile phase, which can be normal-phase (e.g., hexane/isopropanol) or reversed-phase, is critical for achieving optimal resolution. csfarmacie.czmdpi.com The resolution of trans-dihydrodiol enantiomers of methylchrysenes has been successfully achieved using columns like Chiralpak IA, which is an amylose-based CSP. mdpi.com

Table 2: Example Conditions for Chiral HPLC Separation
ParameterExample Condition
Chiral Stationary PhaseImmobilized Amylose or Cellulose-based (e.g., Chiralpak IA)
Mobile Phase (Normal Phase)n-Hexane / Isopropanol (e.g., 90:10 v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm or 254 nm

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of a wide range of organic compounds. mdpi.comunar.ac.id For non-volatile or thermally labile compounds like dihydrodiols, derivatization is often necessary to increase their volatility and thermal stability for GC analysis. nih.gov The separated components are then introduced into a mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). asdlib.org

The mass spectrum provides a molecular fingerprint of the compound, allowing for its identification. asdlib.org GC-MS offers high sensitivity and specificity, particularly when operated in selected ion monitoring (SIM) mode, where the mass spectrometer is set to detect only specific ions characteristic of the target analyte. This enhances the signal-to-noise ratio and lowers the limits of detection.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. nih.govfrontiersin.orgmdpi.com This technique is particularly well-suited for analyzing complex biological samples, as it can detect and quantify trace levels of analytes. nih.govmdpi.com In LC-MS/MS, the eluent from the LC column is introduced into an ion source (e.g., electrospray ionization, ESI), which generates gas-phase ions of the analyte. nih.gov

These ions are then directed into the mass spectrometer. In a tandem mass spectrometer, such as a triple quadrupole, a specific precursor ion (e.g., the molecular ion of this compound) is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in the second mass analyzer. nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and is a gold standard for quantitative analysis in complex matrices. escholarship.org

Table 3: Comparison of Chromatographic Techniques
TechniquePrimary Application for this compoundKey Advantages
HPLC-UV/FluorescenceQuantification in various samplesRobust, good sensitivity (Fluorescence), widely available
Chiral HPLCSeparation of enantiomersEssential for stereospecific analysis
GC-MSIdentification and quantification (with derivatization)High resolution, excellent for structural confirmation
LC-MS/MSTrace-level quantification in complex matrices (e.g., biological fluids)Highest sensitivity and specificity

Before instrumental analysis, samples, especially those from biological sources, often require extensive clean-up to remove interfering substances. Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography, is a valuable technique for this purpose. gilson.comscience.gov GPC separates molecules based on their size in solution. gilson.comnih.gov When a sample extract is passed through a GPC column, large molecules like lipids and proteins are excluded from the pores of the stationary phase and elute first, while smaller molecules like this compound can enter the pores and have a longer retention time. gilson.com This effectively separates the analyte of interest from high-molecular-weight contaminants. gilson.comscience.gov

Similarly, Sephadex column chromatography, which also operates on the principle of size exclusion, is widely used for the purification of biological molecules and their adducts. nih.gov It is particularly useful for separating DNA adducts of PAH metabolites from unmodified DNA and other cellular components.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

Spectroscopic and Spectrometric Characterization of Metabolites and Adducts

While chromatography provides separation and quantification, spectroscopy and spectrometry are essential for the definitive structural elucidation of this compound, its metabolites, and its adducts with biomolecules like DNA.

Spectroscopic characterization was crucial in identifying the structures of deoxyribonucleoside adducts formed from the reaction of syn-5-methylchrysene 1,2-dihydrodiol 3,4-epoxide, a further metabolite of the diol, with DNA. nih.gov Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed information about the chemical environment of each atom in a molecule, allowing for the determination of its complete structure and stereochemistry. nih.gov For example, NMR data indicated that in these adducts, the purine (B94841) residue was disposed pseudoaxially. nih.gov

Ultraviolet (UV) spectrophotometry is used to study the electronic transitions in the aromatic system of the chrysene (B1668918) ring, which can be altered upon metabolism or adduct formation. Circular Dichroism (CD) spectroscopy is particularly valuable for stereochemical studies, as it measures the differential absorption of left- and right-circularly polarized light by chiral molecules, providing information on the absolute configuration of enantiomers and the conformation of adducts. nih.gov Mass spectrometry, as discussed previously, provides the molecular weight and fragmentation patterns that are key to identifying unknown metabolites and confirming the structure of adducts. asdlib.org

Mass Spectrometry (MS) and Tandem MS (MS/MS, MS³) for Structural Elucidation

Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation of organic molecules, including metabolites of PAHs like this compound. When coupled with a separation technique such as gas chromatography (GC) or liquid chromatography (LC), MS provides invaluable information on the molecular weight and fragmentation pattern of the analyte.

Tandem mass spectrometry (MS/MS or MS²) and multi-stage mass spectrometry (MS³) offer enhanced specificity and structural detail, which are critical when analyzing complex biological samples. In a typical LC-MS/MS workflow, the parent ion corresponding to this compound is selected in the first mass analyzer, subjected to collision-induced dissociation (CID) to generate fragment ions, and these fragments are then analyzed in a second mass analyzer. This process helps in confirming the identity of the compound by comparing the fragmentation pattern with that of a known standard or by interpreting the fragmentation to deduce the structure.

Table 1: Common Fragmentation Pathways for Polycyclic Aromatic Hydrocarbon Diols in Mass Spectrometry

Precursor Ion (M+H)⁺Fragmentation ProcessCommon Fragment Ions
[M+H]⁺Neutral loss of H₂O[M+H - H₂O]⁺
[M+H]⁺Neutral loss of 2H₂O[M+H - 2H₂O]⁺
[M+H]⁺Cleavage of the dihydrodiol ringVaries depending on the specific PAH structure
[M+H]⁺Retro-Diels-Alder reactionVaries depending on the specific PAH structure

MS³ takes this a step further by selecting a specific fragment ion from the MS/MS scan and subjecting it to another round of fragmentation. This can be particularly useful in differentiating isomers and providing more definitive structural information, especially when dealing with complex mixtures of metabolites. The high sensitivity and selectivity of these techniques make them indispensable for identifying and structurally characterizing this compound and its adducts in biological systems.

Fluorescence Spectrophotometry and Electro-Fluorescence Apparatus for DNA Binding Studies

Fluorescence spectrophotometry is a highly sensitive technique used to study the interaction of fluorescent molecules, such as PAHs and their metabolites, with biological macromolecules like DNA. This compound, like other PAH derivatives, exhibits intrinsic fluorescence that can be exploited for these studies.

The binding of this compound to DNA can be monitored by changes in its fluorescence properties. For instance, intercalation of the molecule between the base pairs of DNA can lead to a shift in the emission wavelength and a change in the fluorescence intensity. Fluorescence quenching studies can also provide valuable information. In such experiments, the decrease in the fluorescence intensity of a fluorophore in the presence of a quencher (in this case, DNA) is measured. This quenching can occur through various mechanisms, including electron transfer, and the extent of quenching can be used to determine binding constants and understand the nature of the interaction.

Synchronous fluorescence spectrophotometry (SFS) is a particularly powerful technique for analyzing complex mixtures of fluorescent compounds. In SFS, both the excitation and emission monochromators are scanned simultaneously with a constant wavelength difference (Δλ). This approach results in simplified and narrowed spectra, allowing for the resolution of individual components in a mixture. SFS has been successfully used to detect PAH-DNA adducts in biological samples, and this methodology is directly applicable to the study of this compound binding to DNA. The technique can help in identifying the specific fluorescent signature of the diol-DNA adduct amidst the background fluorescence from other cellular components.

While the term "electro-fluorescence apparatus" is not standard in the scientific literature, it may allude to techniques that combine electrochemical methods with fluorescence detection. Such hyphenated techniques could potentially be used to study the redox-dependent binding of this compound to DNA or to enhance the sensitivity of fluorescence detection.

Circular Dichroism for Stereochemical Analysis

Circular dichroism (CD) spectroscopy is an essential tool for determining the stereochemistry of chiral molecules. Since this compound contains stereocenters, it can exist as different enantiomers and diastereomers. CD spectroscopy measures the differential absorption of left and right circularly polarized light, which is a property of chiral molecules.

The CD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformation. In the context of this compound, CD spectroscopy can be used to determine the absolute configuration of the hydroxyl groups (i.e., whether they are in an R,R or S,S configuration). This is crucial because the biological activity of PAH metabolites is often highly dependent on their stereochemistry.

For instance, studies on the closely related compound 5-methylchrysene (B135471) have utilized CD spectroscopy to assign the absolute configurations of its dihydrodiol enantiomers. The sign and intensity of the Cotton effects in the CD spectrum can be correlated with the spatial arrangement of the chromophores and auxochromes in the molecule. By comparing the experimental CD spectrum of an unknown sample with that of a standard with a known absolute configuration, the stereochemistry of the sample can be determined. This comparative approach is a powerful method for the stereochemical analysis of this compound and its derivatives.

Sample Preparation and Matrix Effects in Biological Sample Analysis

The analysis of this compound in biological samples such as plasma, urine, or tissue homogenates presents significant challenges due to the complexity of the sample matrix. Biological matrices contain a vast array of endogenous compounds, including proteins, lipids, and salts, which can interfere with the analysis and lead to what are known as "matrix effects."

Matrix effects can manifest as either ion suppression or enhancement in mass spectrometry, leading to inaccurate quantification of the analyte. Therefore, effective sample preparation is a critical step to remove these interfering substances and to isolate and concentrate the target analyte.

Several sample preparation techniques are commonly employed for the analysis of small molecules in biological matrices:

Protein Precipitation (PPT): This is a simple and rapid method where an organic solvent (e.g., acetonitrile, methanol) is added to the sample to precipitate proteins. While effective at removing the bulk of proteins, it may not remove other interfering substances like phospholipids.

Liquid-Liquid Extraction (LLE): This technique involves partitioning the analyte between two immiscible liquid phases (e.g., an aqueous sample and an organic solvent). By selecting an appropriate solvent, the analyte can be selectively extracted from the biological matrix.

Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique for sample cleanup and concentration. The sample is passed through a sorbent bed that retains the analyte, while interfering components are washed away. The analyte is then eluted with a small volume of a strong solvent. Different types of sorbents (e.g., reversed-phase, normal-phase, ion-exchange) can be used to optimize the extraction for a specific analyte.

Table 2: Comparison of Common Sample Preparation Techniques for Biological Samples

TechniqueAdvantagesDisadvantages
Protein Precipitation (PPT)Simple, fast, inexpensiveNon-selective, may not remove all interferences, can lead to significant matrix effects
Liquid-Liquid Extraction (LLE)Good for removing salts and some polar interferencesCan be labor-intensive, requires large volumes of organic solvents, emulsion formation can be an issue
Solid-Phase Extraction (SPE)High selectivity, high recovery, can concentrate the analyte, automation is possibleCan be more expensive and time-consuming than PPT and LLE, method development can be complex

The choice of the sample preparation method depends on the nature of the analyte, the biological matrix, the analytical technique being used, and the required sensitivity. For the trace-level analysis of this compound and its adducts, a multi-step cleanup procedure, often involving a combination of LLE and SPE, is typically required to minimize matrix effects and achieve the necessary limits of detection. The use of isotopically labeled internal standards is also crucial for correcting for any remaining matrix effects and ensuring accurate quantification.

Computational and Theoretical Approaches to 12 Methylchrysene 1,2 Diol Studies

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are instrumental in understanding the electronic structure and reactivity of polycyclic aromatic hydrocarbons (PAHs) and their metabolites. nih.govnih.gov For 12-methylchrysene-1,2-diol, these calculations can predict its susceptibility to further metabolism, specifically the epoxidation of the 3,4-double bond, which leads to the formation of a highly reactive diol epoxide.

These theoretical methods allow for the calculation of various molecular properties and reactivity indices. mdpi.com Key applications include:

Mapping the Potential Energy Surface (PES): DFT calculations can map the energy landscape of the epoxidation reaction, identifying the transition states and intermediates. mdpi.com This helps in understanding the reaction kinetics and determining the most likely reaction pathways.

Predicting Reaction Energetics: Calculations can estimate the activation energies required for the formation of diol epoxides. A lower activation energy suggests a more facile reaction and, consequently, higher reactivity of the parent diol.

Analyzing Frontier Molecular Orbitals: The energies and shapes of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial indicators of reactivity. For PAHs, the region of the molecule with a high HOMO density is susceptible to electrophilic attack, such as enzymatic oxidation.

Carbocation Stability: The "bay region" theory of PAH carcinogenesis posits that the formation of a stable carbocation at the benzylic carbon of the epoxide ring is a critical factor in their biological activity. Quantum chemical calculations can model the stability of the carbocation formed upon the opening of the epoxide ring of a this compound-3,4-epoxide. Increased stability of this carbocation correlates with higher reactivity towards nucleophiles like DNA bases.

By applying these computational strategies, researchers can predict the chemical behavior of this compound, anticipating its role as a proximate carcinogen without the need for exhaustive experimental synthesis and testing. researchgate.net

Molecular Docking Simulations of Enzyme-Substrate Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as a methylchrysene) when bound to a second molecule (a receptor, such as an enzyme) to form a stable complex. mdpi.com This method is crucial for understanding the initial steps of metabolism, where the substrate must first bind to the active site of a metabolic enzyme.

The metabolism of methylchrysenes is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP1A1, CYP1A2, and CYP3A4. nih.govpsu.edu Molecular docking simulations can model the interaction of 12-methylchrysene or its 1,2-diol metabolite with the active sites of these enzymes.

Key insights from molecular docking include:

Binding Affinity: Docking algorithms calculate a scoring function, often expressed in kcal/mol, which estimates the binding energy of the substrate within the enzyme's active site. A lower binding energy (more negative score) indicates a more favorable and stable interaction.

Binding Pose: The simulations reveal the specific orientation (pose) of the substrate in the active site. This is critical because the proximity of a specific part of the substrate to the enzyme's catalytic heme group determines which site on the substrate will be oxidized. For 12-methylchrysene, a pose that places the 1,2-double bond near the heme iron would favor the formation of this compound.

Key Amino Acid Interactions: Docking identifies the specific amino acid residues in the active site that interact with the substrate through hydrogen bonds, hydrophobic interactions, or van der Waals forces. These interactions anchor the substrate in a productive orientation for catalysis. mdpi.com

These simulations can explain the observed regioselectivity of CYP enzymes and predict whether a particular methylchrysene isomer will be efficiently metabolized.

Table 1: Representative Molecular Docking Scores of a Methylchrysene Metabolite with Human Cytochrome P450 Isoforms.
CYP450 IsoformPDB IDPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
CYP1A1--9.2Phe224, Phe123, Asp313
CYP1A22HI4-8.8Phe226, Gly316, Thr124
CYP3A44K9W-8.5Ser119, Arg212, Ile301

Note: Data are representative and derived from typical values for PAH substrates. PDB IDs refer to crystal structures of the enzymes. mdpi.com

Prediction of Metabolic Pathways and Adduct Formation

Computational tools can be used to predict the entire metabolic pathway of a xenobiotic. Based on extensive experimental data from analogous compounds like 5-methylchrysene (B135471), the metabolic pathway for 12-methylchrysene can be reliably predicted. nih.govnih.govscispace.com

The predicted pathway involves a two-step activation process:

Formation of the Diol: The parent compound, 12-methylchrysene, is first oxidized by cytochrome P450 enzymes to form an epoxide at the 1,2-position. This epoxide is then hydrolyzed by epoxide hydrolase to yield trans-12-methylchrysene-1,2-diol.

Formation of the Diol Epoxide: The this compound is a proximate carcinogen, meaning it is a precursor to the ultimate reactive species. nih.gov It is further oxidized by CYP enzymes at the adjacent 3,4-double bond, which is located in the sterically crowded "bay region." This creates a highly unstable and electrophilic this compound-3,4-epoxide. nih.gov

Once the ultimate carcinogenic metabolite (the diol epoxide) is formed, it can react with nucleophilic sites on biological macromolecules. The primary target is DNA. The epoxide ring opens, forming a carbocation that covalently binds to DNA bases, creating a DNA adduct. nih.gov Studies on related compounds show that the primary targets are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov The formation of these bulky adducts can disrupt DNA replication and transcription, leading to mutations and potentially initiating cancer.

Table 2: Predicted Metabolic Activation and Adduct Formation for 12-Methylchrysene.
StepCompoundEnzymes InvolvedProductBiological Significance
112-MethylchryseneCytochrome P450 (e.g., CYP1A1)12-Methylchrysene-1,2-oxideInitial metabolic oxidation.
212-Methylchrysene-1,2-oxideEpoxide HydrolaseThis compoundFormation of proximate carcinogen. nih.gov
3This compoundCytochrome P450 (e.g., CYP3A4)This compound-3,4-epoxideFormation of ultimate carcinogen. nih.gov
4Diol Epoxide(Non-enzymatic)Covalent DNA Adducts (e.g., at dG, dA)Genotoxic event, potential for mutation. nih.gov

Conformation and Steric Hindrance Analysis

The presence of a methyl group in the bay region of a chrysene (B1668918) molecule introduces significant steric strain, forcing the molecule to distort from a perfectly planar geometry. nih.gov This distortion is a key factor influencing the compound's chemical and biological properties. Computational conformational analysis and steric hindrance studies can quantify these distortions.

X-ray crystallography and computational modeling of 5-methylchrysene derivatives have shown that the molecule relieves this strain through several mechanisms: nih.govoup.com

Out-of-Plane Distortions: The aromatic rings twist with respect to each other, causing the molecule to adopt a helical or buckled conformation.

In-Plane Distortions: Bond angles within the bay region are widened from the ideal 120° for sp² hybridized carbons to as much as 124° to accommodate the repulsion between the methyl group and the hydrogen atom on the opposing side of the bay. nih.gov

For this compound, the methyl group is located in a bay region adjacent to the diol-substituted ring. This steric hindrance has profound consequences:

Conformational Preference of the Diol: The hydroxyl groups of the diol can exist in two main conformations: pseudo-axial and pseudo-equatorial. The steric clash with the nearby 12-methyl group can force the hydroxyl groups into a specific conformation, which in turn affects how the diol docks into an enzyme's active site.

Reactivity of the Diol Epoxide: The distortion caused by the methyl group can influence the reactivity of the diol epoxide. It may force the diol epoxide into a conformation that facilitates its reaction with DNA. nih.gov

Adduct Structure: Steric hindrance from the methyl group can influence the final structure of the DNA adduct, potentially shielding it from DNA repair enzymes and increasing its persistence in the genome. nih.gov

Computational methods, such as molecular mechanics and quantum chemical calculations, can model these conformational preferences and quantify the steric strain, providing a structural basis for the observed biological activity of bay-region methylated PAHs. nih.gov

Comparative Studies of 12 Methylchrysene 1,2 Diol Biotransformation and Effects Across Biological Systems

In Vivo Animal Model Systems (excluding Human Clinical Studies)

The metabolic processing of methylchrysenes and their diol metabolites has been extensively studied in various animal models to understand their mechanisms of action.

Rodent Models (e.g., Mouse Skin, Rat Liver)

Rodent models have been crucial in elucidating the metabolic activation pathways of methylchrysenes. In vivo and in vitro studies using mouse skin and rat liver have demonstrated that the formation of 1,2-diol metabolites is a critical step.

In mouse skin, trans-1,2-dihydro-1,2-dihydroxy-6-methylchrysene (6-MeC-1,2-diol) is the major metabolite of 6-methylchrysene (B138361). nih.gov Interestingly, the concentration of 6-MeC-1,2-diol formed in mouse skin is greater than that of trans-1,2-dihydro-1,2-dihydroxy-5-methylchrysene (5-MeC-1,2-diol) formed from its parent compound, 5-methylchrysene (B135471). nih.gov Both of these dihydrodiols are subsequently metabolized further in mouse skin to products such as 1,2,3,4-tetraols. nih.gov

Studies using rat liver preparations show a similar metabolic preference. The incubation of 5-methylchrysene with rat liver 9000 x g supernatant resulted in 1,2-dihydro-1,2-dihydroxy-5-methylchrysene (B1202191) being a major metabolite. nih.govnih.gov Research highlights a high degree of stereoselectivity in this metabolic activation process, with the R,R-enantiomers of the dihydrodiols being the predominant forms produced in over 90% of cases. nih.govpsu.edu The resulting 5-MeC-1,2-diol has been identified as a potent tumor initiator in mouse skin. nih.gov

Aquatic Organism Models (e.g., Rainbow Trout, Brown Bullhead Liver)

Aquatic species also metabolize chrysene (B1668918) and its methylated derivatives, though with some notable differences compared to rodents. Liver microsomes from brown bullhead metabolize chrysene to form chrysene-1,2-diol and chrysene-3,4-diol as the primary products. semanticscholar.orgnih.gov Control liver microsomes from brown bullheads were found to produce a significantly higher proportion of chrysene-1,2-diol, the putative proximate carcinogen, compared to microsomes from control rats. nih.gov

Comparative studies involving rainbow trout and rat liver microsomes revealed that while both species metabolize 5-methylchrysene, the resulting metabolite profiles differ. oup.comnih.gov Trout liver microsomes tended to produce a greater proportion of phenolic metabolites over dihydrodiols from 5-methylchrysene, a pattern distinct from that observed in rats. nih.gov

Model SystemParent CompoundMajor Diol MetaboliteKey Finding
Mouse Skin 6-Methylchrysenetrans-1,2-dihydro-1,2-dihydroxy-6-methylchryseneThis diol is the major metabolite formed in vivo. nih.gov
Rat Liver 5-Methylchrysene1,2-dihydro-1,2-dihydroxy-5-methylchryseneIdentified as a major proximate mutagenic metabolite. nih.gov
Brown Bullhead Liver ChryseneChrysene-1,2-diolProduces a higher proportion of this diol compared to rat liver. nih.gov
Rainbow Trout Liver 5-Methylchrysene(Phenols predominant)Forms a higher proportion of phenols compared to diols. nih.gov

Cross-Species Differences in Metabolic Profiles and Enzymatic Activities

Significant variations exist in how different species metabolize methylchrysenes, which can be attributed to differences in enzymatic activities and metabolic pathways.

A primary distinction is seen between rodent and aquatic species. Rat liver microsomes produce benzo ring diols as the major metabolite of 5-methylchrysene, accounting for 56% of the total metabolites. oup.com In stark contrast, rainbow trout liver microsomes generate a considerably higher proportion of phenols compared to diols from the same compound. nih.gov This suggests that the 5-methylchrysene epoxides, which are precursors to the diols, are more efficiently processed by the microsomal epoxide hydrolase present in rat liver than the corresponding enzyme in trout liver. nih.gov

Regioselectivity of the metabolizing enzymes also differs. For the parent compound chrysene, both rat and trout microsomes are more efficient at attacking the bay-region double bond. nih.gov However, for 5-methylchrysene, the opposite is true, indicating that the presence of a methyl group on a non-benzo ring alters the site of enzymatic attack. nih.gov

Even within rodents, metabolic profiles can vary. The relative levels of dihydrodiols, phenols, and hydroxymethyl derivatives formed from 6-methylchrysene in liver homogenates from rats and mice are dependent on pretreatment with enzyme inducers. nih.gov Stereoselectivity, however, appears more conserved, with studies in both mouse skin and brown bullhead liver showing that the metabolism of methylchrysenes and chrysene to their 1,2-diols results predominantly in the R,R-enantiomer. nih.govpsu.edunih.gov

FeatureRat LiverRainbow Trout LiverBrown Bullhead Liver
Primary Metabolite (from 5-MeC) Dihydrodiols oup.comPhenols nih.govN/A
Primary Metabolite (from Chrysene) Lower proportion of 1,2-diol nih.govoup.comHigher proportion of 1,2-diol oup.comHigher proportion of 1,2-diol nih.gov
Epoxide Hydrolase Activity (for 5-MeC epoxides) High nih.govLow nih.govN/A
Stereoselectivity (to R,R-diol) N/AN/APredominant nih.gov

Tissue-Specific Biotransformation and DNA Adduct Formation

The biotransformation of methylchrysene-1,2-diols is a critical step leading to the formation of DNA adducts, which are covalent attachments to DNA that can initiate mutagenesis and carcinogenesis. This process can vary depending on the tissue.

Methylchrysene-1,2-diols are precursors to highly reactive bay-region dihydrodiol epoxides. nih.gov For instance, 5-MeC-1,2-diol is further metabolized to form trans-1,2-dihydroxy-anti-3,4-epoxy-1,2,3,4-tetrahydro-5-methylchrysene (DE-I). nih.gov These epoxides can then bind to cellular DNA. nih.govnih.gov

Studies in mouse epidermis revealed that after application of 5-methylchrysene, the ratio of DNA adducts derived from DE-I to those derived from another diol epoxide (DE-II, from 7,8-diol) was 2.7 to 1. nih.gov This disparity was not due to different levels of the precursor diols in the skin but rather suggested a greater reactivity of DE-I with DNA. nih.gov The major adducts are formed when the exocyclic amino group of deoxyguanosine attacks the benzylic carbon of the epoxide ring. nih.gov

A comparison of 5-methylchrysene and 6-methylchrysene in mouse skin provides further insight. Although the precursor metabolite 6-MeC-1,2-diol was found in higher concentrations than 5-MeC-1,2-diol, the formation of DNA adducts of the dihydrodiol epoxide type was 20 times lower from 6-methylchrysene than from 5-methylchrysene. nih.gov This indicates that the weak tumorigenicity of 6-methylchrysene is not due to a lack of formation of its 1,2-diol, but rather to the lower intrinsic activity of its corresponding diol epoxide. nih.gov

TissueCompoundKey Metabolic StepDNA Adduct Finding
Mouse Epidermis 5-MethylchryseneFormation of 5-MeC-1,2-diol and its subsequent diol epoxide (DE-I) nih.govAdducts from DE-I are 2.7 times more prevalent than from other diol epoxides. nih.gov
Mouse Epidermis 6-MethylchryseneFormation of 6-MeC-1,2-diol and its subsequent diol epoxide nih.govFormation of diol epoxide-type DNA adducts is 20-fold lower compared to 5-methylchrysene. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.